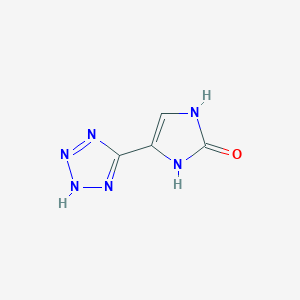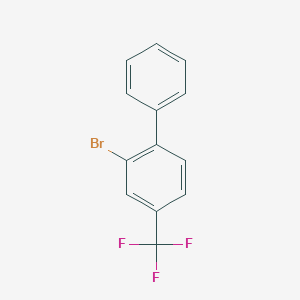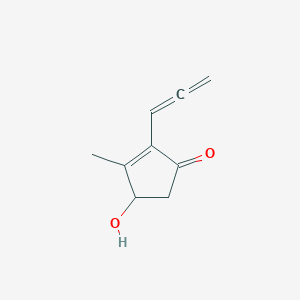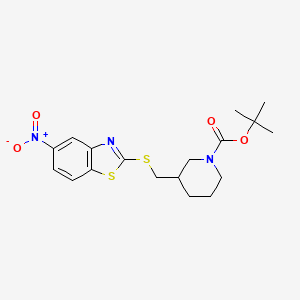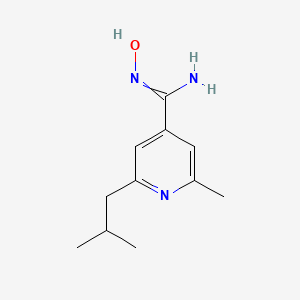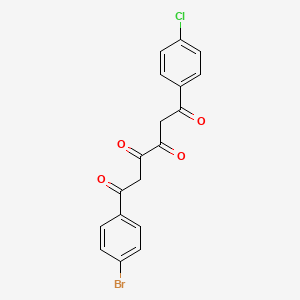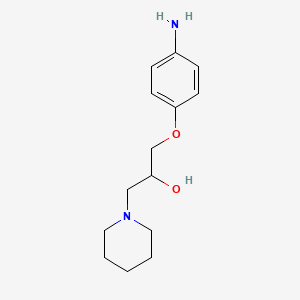
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine is a chemical compound known for its unique structure and properties It is derived from the combination of a morpholine ring with a 3,4,5-trimethoxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine typically involves the acylation of 2,3-dimethylmorpholine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the morpholine ring or the benzoyl group.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoyl morpholine derivatives .
科学研究应用
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine has several scientific research applications:
作用机制
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
N-(3,4,5-Trimethoxybenzoyl)phenylalanine: This compound shares the 3,4,5-trimethoxybenzoyl group but differs in the amino acid moiety.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of various derivatives, including N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine.
S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate: A conjugate with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring and a 3,4,5-trimethoxybenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
63868-63-3 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC 名称 |
(2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-10-11(2)22-7-6-17(10)16(18)12-8-13(19-3)15(21-5)14(9-12)20-4/h8-11H,6-7H2,1-5H3 |
InChI 键 |
PRWXVMWCOLOCLC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


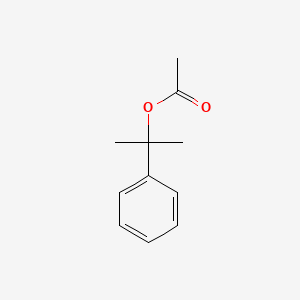
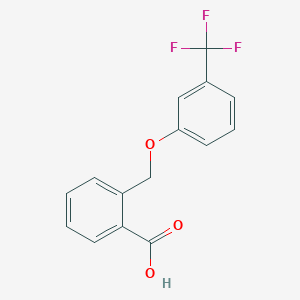
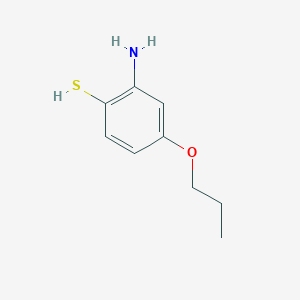
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
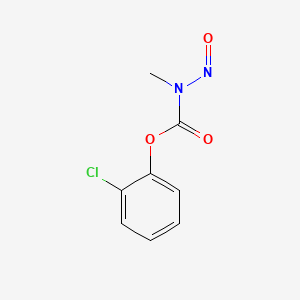
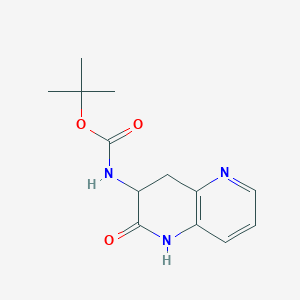
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)
